

Synthetic Routes to Latrepirdine Dihydrochloride

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Compound Focus: Latrepirdine Dihydrochloride

CAS No.: 97657-92-6

Cat. No.: S532553

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The synthesis of latrepirdine (free base) and its subsequent conversion to the dihydrochloride salt can be achieved through different pathways. The following table summarizes the original large-scale synthesis and a modern polymorph-specific method.

Synthetic Step	Original Synthesis (Free Base) [1]	Polymorph Form A Synthesis (Dihydrochloride Salt) [2]
Key Starting Materials	2-methyl-5-vinyl-pyridine (MVP); 2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (γ -carboline)	Latrepirdine free base
Coupling Reaction	Mixture of γ -carboline and potassium phosphate in dimethyl acetamide (DMA), treated with MVP. Stirred at 100°C for 24 hours . [1]	-
Salt Formation	-	Free base is dissolved in a C1-C4 aliphatic alcohol (e.g., ethanol) . Hydrogen chloride gas is bubbled through the solution. [2]
Crystallization	Water added slowly upon cooling to 40-60°C, then stirred at room	An anti-solvent (e.g., diethyl ether, methyl tert-butyl ether (MTBE)) is added

Synthetic Step	Original Synthesis (Free Base) [1]	Polymorph Form A Synthesis (Dihydrochloride Salt) [2]
	temperature for 2 hours. [1]	to the salt solution to induce crystallization. [2]
Reported Yield	~80% (free base) [1]	Information not specified in available excerpts

Analytical Characterization of the Dihydrochloride Salt

Once synthesized, the dihydrochloride salt, particularly the crystalline Polymorph Form A, can be characterized using the following parameters.

Parameter	Description / Characteristic Data
Appearance	White to off-white solid [3]
Molecular Formula	$C_{21}H_{27}Cl_2N_3$ [4] [3]
Average Mass	392.37 g/mol [4]
CAS Number	97657-92-6 [4] [5] [3]
Key PXRA Peaks (Form A)	The Powder X-ray Diffraction (PXRD) pattern for the crystalline Form A has characteristic peaks expressed in degrees 2θ at approximately: 7.2, 9.3, 14.7, 16.1, 18.6, 19.1, 20.2, 21.8, 22.5, 23.5, 25.3, and 26.6 [2].
Solubility (for research)	Soluble in water (≥ 10 mg/mL) [3]. Soluble in DMSO (6.4 mg/mL) [5].

Detailed Experimental Protocols

Protocol 1: Original Synthesis of Latrepirdine Free Base [1]

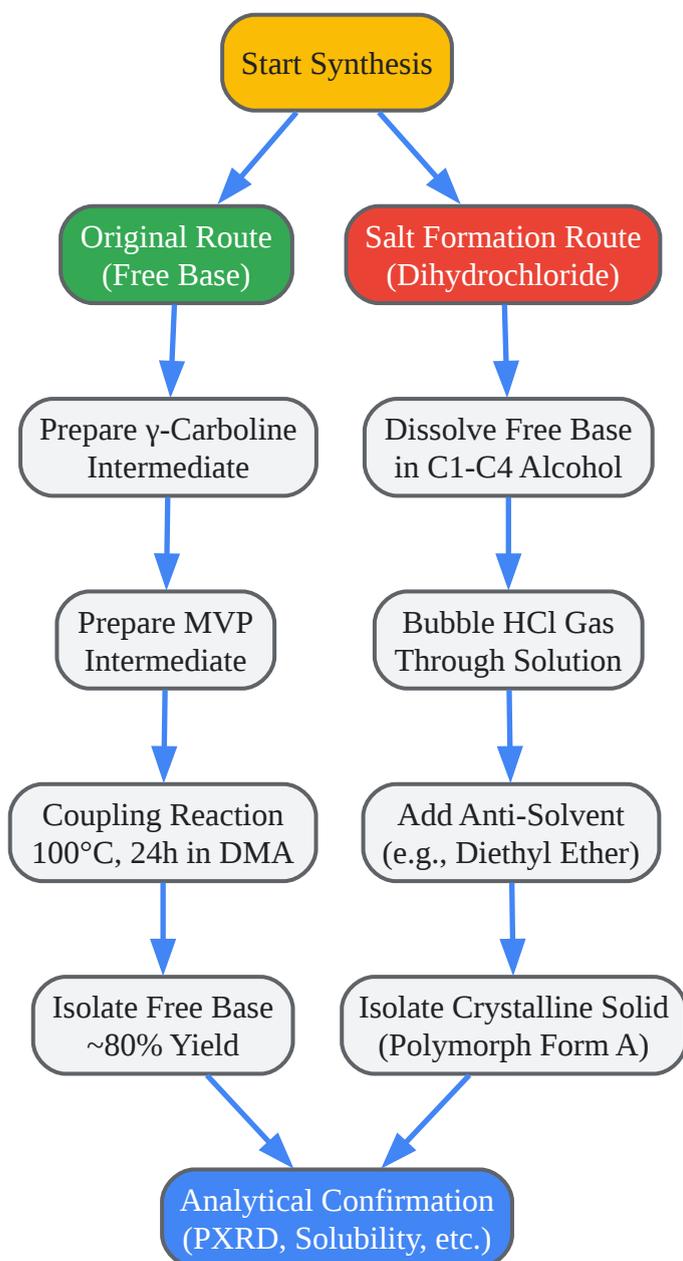
- **Preparation of 2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (γ -carboline):** Synthesize this key intermediate from p-tosylhydrazine hydrochloride and N-methyl-4-piperidone on a large scale, achieving a high yield (~90%).
- **Preparation of 2-methyl-5-vinyl-pyridine (MVP):** Convert 3-bromopicoline to 1-(6-methyl-pyridin-3-yl)-ethanol via an ate-complex intermediate with acetaldehyde. Transform the resultant alcohol to the chloride, followed by dehydrohalogenation with potassium hydroxide in N-methylpyrrolidine at 50°C.
- **Coupling Reaction:** Charge a mixture of the γ -carboline and potassium phosphate into a reactor. Treat successively with dimethyl acetamide (DMA) and MVP.
- **Reaction and Isolation:** Stir the resultant slurry at **100°C for 24 hours**. Cool to 40-60°C and slowly add water over 1 hour. Continue stirring at room temperature for an additional 2 hours to crystallize the product.
- **Collection:** Collect the solid latrepirdine free base via filtration.

Protocol 2: Preparation of Crystalline Latrepirdine Dihydrochloride (Polymorph Form A) [2]

- **Dissolution:** Dissolve latrepirdine free base in a suitable volume of a **C1-C4 aliphatic alcohol solvent**, such as ethanol.
- **Salt Formation:** Bubble hydrogen chloride (**HCl**) gas through the solution.
- **Crystallization:** Add an anti-solvent to the solution to induce crystallization. Suitable anti-solvents include **diethyl ether** or **methyl tert-butyl ether (MTBE)**.
- **Isolation:** Isolate the resulting crystalline solid, which is characterized as Polymorph Form A, by filtration.

Workflow Diagram

The following diagram summarizes the two main synthetic pathways and the final analytical confirmation.



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Key Points for Researchers

- **Polymorph Control:** The protocol for **Polymorph Form A** is significant for ensuring a consistent, well-defined crystalline form of the API, which is critical for the quality and performance of a final drug product [2].
- **Scalability:** The original synthetic route was designed for and achieved a high yield on a large scale, making it a robust foundation for process development [1].

- **Handling:** Note that hydrogen chloride gas is corrosive and requires appropriate safety measures and equipment during the salt formation step [2].

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